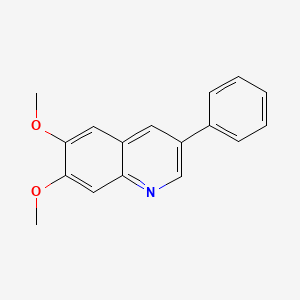
6,7-Dimethoxy-3-phenyl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-phenyl-quinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of methoxy groups at positions 6 and 7, along with a phenyl group at position 3, makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-phenyl-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyaniline with benzaldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The reaction mixture is heated to promote cyclization, leading to the formation of the quinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst efficiency are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-phenyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
6,7-Dimethoxy-3-phenyl-quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-phenyl-quinoline involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-phenyl-quinoline
- 6,7-Dimethoxy-4-phenyl-quinoline
- 6,7-Dimethoxy-3-methyl-quinoline
Uniqueness
6,7-Dimethoxy-3-phenyl-quinoline is unique due to the specific positioning of the methoxy and phenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6,7-dimethoxy-3-phenylquinoline |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-13-8-14(12-6-4-3-5-7-12)11-18-15(13)10-17(16)20-2/h3-11H,1-2H3 |
InChI Key |
NZSMBYIPLGDVEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


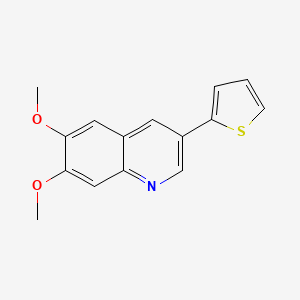
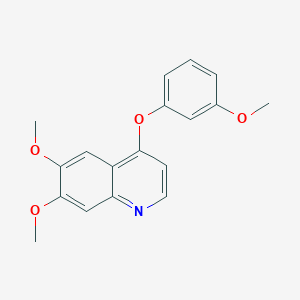
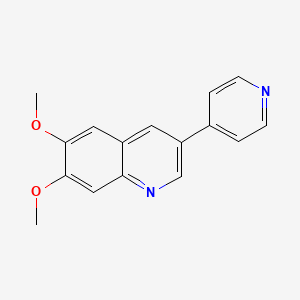
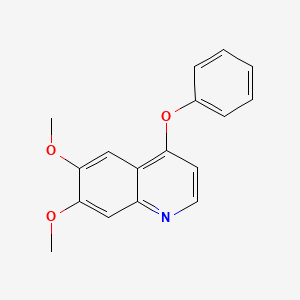
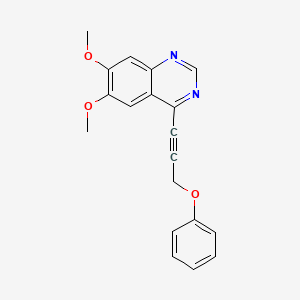
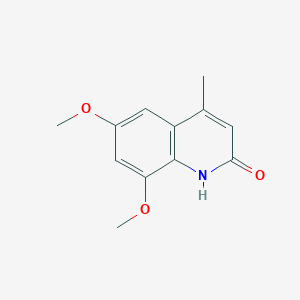
![6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol](/img/structure/B10845171.png)
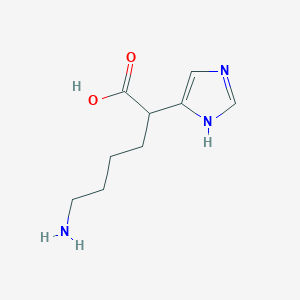
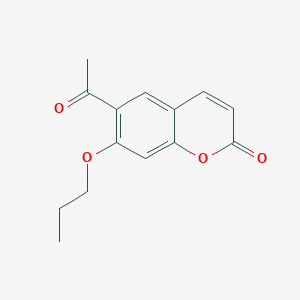
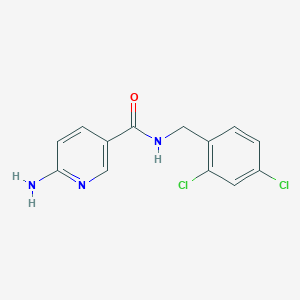
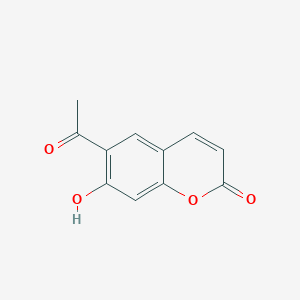
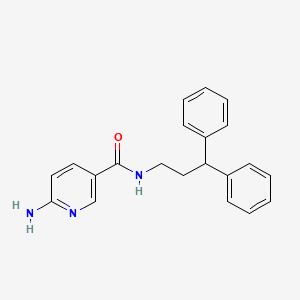
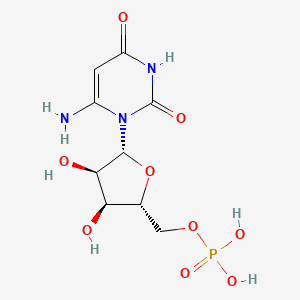
![6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B10845228.png)
